1,3-Dimethylpiperidin-3-amine
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Overview
Description
1,3-Dimethylpiperidin-3-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the piperidine ring. It is commonly used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. Another method involves the reductive amination of 3-piperidone with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,3-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is used in the design of drugs targeting neurological disorders and as an intermediate in the production of therapeutic agents.
Industry: The compound finds applications in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dimethylpiperidin-3-amine depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, it may interact with neurotransmitter receptors in the central nervous system or inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1,3-Dimethylpiperidin-3-amine can be compared with other similar compounds such as:
Piperidine: The parent compound, which lacks the methyl groups, making it less sterically hindered and more reactive.
N-Methylpiperidine: A derivative with a single methyl group on the nitrogen atom, which has different steric and electronic properties.
3-Methylpiperidine: A compound with a methyl group on the third carbon atom, similar to this compound but lacking the second methyl group on the nitrogen.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1,3-dimethylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)4-3-5-9(2)6-7/h3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCKCLPXCXQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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